![molecular formula C25H28O4 B1637903 Kanzonol C CAS No. 151135-82-9](/img/structure/B1637903.png)
Kanzonol C
Overview
Description
Kanzonol C is an organic compound with the chemical formula C10H13NO2 and a molecular weight of 179.22 . It is a white crystalline solid that is soluble in water, ethanol, and ether . Kanzonol C is a member of chalcones and is a natural product found in Fatoua villosa, Parartocarpus venenosus, and other organisms . It has applications in the pharmaceutical and biochemical fields, and is used as an anti-cancer drug that inhibits tyrosine kinase .
Synthesis Analysis
Chalcones, including Kanzonol C, are the biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants . The biosynthesis of chalcones involves tetraketide cyclization in the presence of chalcone synthase, as well as the reduction of tetraketide in the presence of NADPH reductase .Molecular Structure Analysis
The molecular structure of Kanzonol C is yet to be fully elucidated .Chemical Reactions Analysis
Kanzonol C, like other chalcones, is involved in various somerization reactions such as flavanone, flavonol, and aurone .Physical And Chemical Properties Analysis
Kanzonol C has a molecular weight of 392.5 g/mol . It is a white crystalline solid that is soluble in water, ethanol, and ether .Scientific Research Applications
Antimicrobial Activity
Kanzonol C has demonstrated antimicrobial effects against a range of Gram-positive and Gram-negative bacteria, as well as fungi. It inhibits the growth of several species of bacteria and fungi, which suggests its potential use in treating bacterial and fungal infections .
Cancer Therapy
As a tyrosinase inhibitor , Kanzonol C may disrupt tumor cell growth and division. This property is being explored for its potential application in cancer therapy , particularly in inhibiting the activity of tyrosinase within cellular signaling pathways .
Flavonoid Biosynthesis
Kanzonol C is related to chalcones, which are secondary metabolites in plants and important intermediates in the flavonoid biosynthetic pathway . This suggests its role in the study of flavonoid biosynthesis and its applications in medicinal plants .
Mechanism of Action
Target of Action
Kanzonol C, a flavonoid isolated from the twigs of Dorstenia barteri (Moraceae), primarily targets tyrosinase . Tyrosinase is an enzyme that plays a crucial role in cellular signal transduction pathways . Inhibition of tyrosinase activity can interfere with the growth and division of cancer cells . Kanzonol C also exhibits antimicrobial effects against Gram-positive and Gram-negative bacteria .
Mode of Action
Kanzonol C acts as a tyrosinase inhibitor . By inhibiting the activity of tyrosinase, Kanzonol C can disrupt the growth and division of tumor cells . It also inhibits the growth of various species of fungi, Gram-positive bacteria, and Gram-negative bacteria .
Biochemical Pathways
It is known that tyrosinase, the primary target of kanzonol c, is involved in various cellular signal transduction pathways . Therefore, the inhibition of tyrosinase by Kanzonol C could potentially affect these pathways.
Result of Action
The primary result of Kanzonol C’s action is the inhibition of tyrosinase activity, which can disrupt the growth and division of tumor cells . Additionally, Kanzonol C has antimicrobial effects, inhibiting the growth of various species of fungi, Gram-positive bacteria, and Gram-negative bacteria .
properties
IUPAC Name |
(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O4/c1-16(2)5-9-19-15-18(7-12-22(19)26)8-13-23(27)21-11-14-24(28)20(25(21)29)10-6-17(3)4/h5-8,11-15,26,28-29H,9-10H2,1-4H3/b13-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGDCCSHOGQUSW-MDWZMJQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C=CC(=O)C2=C(C(=C(C=C2)O)CC=C(C)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C(=C(C=C2)O)CC=C(C)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Kanzonol C |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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